Functionalized vs Unfunctionalized Cyclopropyl Boronic Acid
This compound provides a pre-installed methoxycarbonyl ester handle on the cyclopropane ring, eliminating the need for post-coupling carboxylation steps. In contrast, unfunctionalized 4-cyclopropylphenylboronic acid (CAS 302333-80-8) lacks this ester moiety, requiring additional synthetic manipulation to introduce carboxylic acid functionality for drug-like property optimization. The presence of the ester enables orthogonal protecting group strategies where the boronic acid undergoes Suzuki coupling while the ester remains intact for subsequent hydrolysis or amidation [1]. As a member of the cyclopropyl boronic acid class, this compound benefits from the demonstrated slow protodeboronation kinetics (t0.5 > 1 week at pH 12, 70 °C) characteristic of cyclopropyl-substituted boronic acids, supporting high coupling yields under standard Suzuki conditions without premature deboronation [2].
| Evidence Dimension | Functional handle availability for downstream derivatization |
|---|---|
| Target Compound Data | Pre-installed methoxycarbonyl ester on cyclopropyl ring; molecular formula C11H13BO4 with ester carbonyl present |
| Comparator Or Baseline | 4-Cyclopropylphenylboronic acid (CAS 302333-80-8): no ester/carboxyl functionality on cyclopropyl group |
| Quantified Difference | One additional functional group (ester) pre-installed; eliminates 1-2 synthetic steps for carboxyl introduction |
| Conditions | Suzuki-Miyaura cross-coupling; pharmaceutical building block application context |
Why This Matters
Pre-installed functionality reduces total synthetic step count by 1-2 steps compared to unfunctionalized cyclopropylphenylboronic acids, directly lowering process cost and improving overall yield for pharmaceutical intermediate synthesis.
- [1] PubChem Compound Summary: CID 46739660, (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid, National Center for Biotechnology Information, 2025. View Source
- [2] Cox PA, Leach AG, Campbell AD, Lloyd-Jones GC. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. J Am Chem Soc. 2016;138(29):9145-9157. View Source
